Lycopsamine N-oxide

Vue d'ensemble

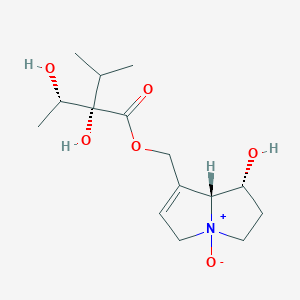

Description

Lycopsamine N-oxide is a pyrrolizidine alkaloid (PA) commonly found in plants of the Boraginaceae family, notably Symphytum officinale (comfrey). As an N-oxide derivative of lycopsamine, it is characterized by the oxidation of the tertiary nitrogen in the necine base of its structure. This modification alters its polarity, solubility, and toxicological profile compared to its parent compound . This compound is of significant interest due to its presence in herbal products, honey, and teas, where it contributes to cumulative PA toxicity risks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lycopsamine N-oxide can be synthesized through the oxidation of lycopsamine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound involves the extraction of lycopsamine from plant sources followed by its chemical oxidation. The extraction process includes the use of polar solvents such as methanol or aqueous dilute acid solutions to efficiently extract the alkaloid from plant material . The extracted lycopsamine is then subjected to oxidation to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Lycopsamine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: this compound can be reduced back to lycopsamine using reducing agents like sodium borohydride.

Substitution: The N-oxide group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride.

Solvents: Methanol, ethanol, aqueous dilute acids.

Major Products Formed:

Oxidation Products: Further oxidized pyrrolizidine alkaloids.

Reduction Products: Lycopsamine.

Applications De Recherche Scientifique

Toxicological Studies

Lycopsamine N-oxide has been extensively studied for its hepatotoxic effects. Research indicates that it can induce apoptosis in hepatocytes through mechanisms such as oxidative stress and endoplasmic reticulum (ER) stress pathways. A key study demonstrated that both lycopsamine and its N-oxide form exhibited significant cytotoxicity towards human liver cells, with increased levels of reactive oxygen species (ROS) leading to cell death . The findings suggest that the toxicological profile of this compound warrants careful consideration in herbal medicine and dietary supplements.

Table 1: Cytotoxic Effects of this compound

| Concentration (μg/mL) | Apoptotic Rate (%) | Cell Viability (%) |

|---|---|---|

| 0 | 7.2 | 100 |

| 20 | 32.7 | 67.3 |

| 50 | 40.7 | 59.3 |

| 75 | 91.1 | 8.9 |

| 100 | 99.1 | <1 |

Pharmacological Insights

In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in traditional medicine systems. Despite its toxic properties, some studies suggest that it may possess anti-inflammatory or anticancer activities when used in controlled doses . The dual nature of this compound—both beneficial and harmful—highlights the need for rigorous pharmacological evaluation.

Food Safety Concerns

The presence of this compound in honey and other food products raises significant safety concerns. Studies have detected this compound in various honey samples, indicating potential contamination from plants known to produce PAs . Regulatory bodies are increasingly focusing on the limits of PAs in food products due to their hepatotoxicity. This necessitates ongoing monitoring and assessment to ensure consumer safety.

Table 2: Detection of Pyrrolizidine Alkaloids in Honey Samples

| Sample Type | This compound (μg/kg) | Total PAs Detected (μg/kg) |

|---|---|---|

| Honey Sample A | 15 | 120 |

| Honey Sample B | 25 | 200 |

| Honey Sample C | 10 | 90 |

Environmental Impact Studies

Research on the environmental impact of this compound is limited but emerging. Its presence in ecosystems can affect pollinators and other wildlife that interact with PA-producing plants . Understanding these ecological interactions is crucial for developing strategies to mitigate potential risks associated with these compounds.

Case Studies and Research Findings

Several case studies have highlighted the implications of this compound:

- Case Study on Hepatotoxicity : A study revealed that exposure to this compound resulted in significant liver damage in animal models, emphasizing the need for caution when using herbal remedies containing this alkaloid .

- Food Safety Assessment : Another research effort focused on assessing the levels of PAs, including this compound, in commercially available herbal teas and honey products, leading to recommendations for regulatory limits to protect consumers .

Mécanisme D'action

Lycopsamine N-oxide exerts its effects through the formation of reactive metabolites. Upon metabolic activation, it forms dehydropyrrolizidine esters that can bind to DNA and proteins, leading to cellular damage and hepatotoxicity . The primary molecular targets include liver cells, where it induces oxidative stress and apoptosis through pathways involving reactive oxygen species and endoplasmic reticulum stress .

Comparaison Avec Des Composés Similaires

Structural and Chromatographic Comparison with Related Compounds

Structural Relationships

Lycopsamine N-oxide shares structural similarities with other PAs, particularly:

- Lycopsamine : The parent compound, differing by the absence of an oxygen atom on the nitrogen.

- Intermedine N-oxide : A stereoisomer with variations in the necic acid configuration.

- 7′-Acetylthis compound : An acetylated derivative with enhanced lipophilicity .

Epimerization at C7/C9 positions distinguishes lycopsamine from intermedine, a feature retained in their N-oxides. These stereochemical differences influence biological activity and chromatographic separation .

Chromatographic Differentiation

Using HPLC-MS/MS with optimized conditions (25°C column temperature, 0.1% formic acid mobile phase), this compound (tR 11.04 min) is resolved from intermedine N-oxide (tR 9.62 min). Both exhibit a major transition at m/z 316.1 → 172.05 but differ in collision energy profiles and secondary transitions (e.g., m/z 138.05 for this compound) .

Table 1: Key Chromatographic Parameters

| Compound | Retention Time (min) | Precursor Ion (m/z) | Major Product Ion (m/z) |

|---|---|---|---|

| This compound | 11.04 | 316.1 | 172.05 |

| Intermedine N-oxide | 9.62 | 316.1 | 172.05 |

| Lycopsamine | 6.07 | 300.1 | 156.05 |

| Intermedine | 5.25 | 300.1 | 138.05 |

Quantitative Distribution in Plant Materials

Comfrey Roots vs. Leaves

This compound is more abundant in comfrey roots than leaves, with concentrations varying by geographical origin and cultivation conditions:

Table 2: Concentration Ranges in Comfrey (mg/g dry weight)

| Plant Part | This compound | Intermedine N-oxide | Lycopsamine | Intermedine |

|---|---|---|---|---|

| Roots | 0.37–1.61 | 0.13–1.56 | 0.026–0.17 | 0.015–0.196 |

| Leaves | 0.026–0.11 | 0.026–0.062 | 0.026–0.05 | 0.015–0.03 |

Roots from commercial sources (e.g., HR1, HR2) showed the highest this compound levels (1.61 mg/g), exceeding literature-reported ranges (0.24–1.87 mg/g) . Leaves, however, contain 6–14 times lower total PAs, suggesting safer therapeutic use .

Occurrence in Honey and Herbal Products

In Queensland honey, this compound constituted 9% of total PAs, with concentrations up to 391 ng/g . In teas, lungwort samples contained this compound at 421.8 µg/kg, contributing to significant risk margins of exposure (MOE < 10,000) .

Toxicological Profile and Relative Potency

Comparative Toxicity

- This compound vs. Lycopsamine : While N-oxidation generally reduces acute hepatotoxicity, this compound retains cytotoxicity in human liver cells (IC50 ~20 µg/mL), comparable to its parent compound .

- This compound vs. Intermedine N-oxide : Lycopsamine derivatives are more toxic than intermedine analogs, likely due to stereochemical effects on metabolic activation .

Table 3: Cytotoxicity in HepG2 Cells

| Compound | IC50 (µg/mL) | Relative Potency (REP) |

|---|---|---|

| This compound | 20.0 | 1.0 |

| Lycopsamine | 65.11 | 0.31 |

| Intermedine N-oxide | 56.61 | 0.35 |

Synergistic Risks

Co-occurrence with other PAs (e.g., echimidine N-oxide) and hepatoprotective compounds (e.g., rosmarinic acid) complicates risk assessment. Synergistic effects may amplify toxicity despite lower individual concentrations .

Regulatory and Analytical Considerations

Current EMA regulations restrict comfrey root use due to PA content, but leaves may offer safer alternatives. Standardization of PA profiles in herbal products is critical, necessitating advanced LC-MS/MS methods for isomer-specific quantification .

Activité Biologique

Lycopsamine N-oxide, a member of the pyrrolizidine alkaloids (PAs), has garnered attention due to its diverse biological activities and potential health implications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and occurrence in various natural sources.

Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of secondary metabolites produced by various plant species, particularly within the Boraginaceae family. These compounds are known for their complex structures and varied biological activities, including antitumor, antimicrobial, and insecticidal effects. This compound is a derivative of Lycopsamine, which itself is recognized for its hepatotoxicity and potential carcinogenic properties.

Biological Activities

1. Cytotoxicity and Hepatotoxicity

Research indicates that this compound exhibits significant cytotoxic effects in vitro. Studies have shown that it can induce cell death in human and mouse liver cell lines, suggesting a potential risk for hepatotoxicity. For instance, a study reported that both Lycopsamine and its N-oxide form demonstrated hepatotoxic effects at certain concentrations, with varying degrees of potency depending on the cell type tested .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In various assays, it has shown activity against several bacterial strains, indicating its potential use as a natural antimicrobial agent. The effectiveness of this compound against specific pathogens was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) tests .

3. Insecticidal Activity

The insecticidal properties of this compound have been explored in agricultural contexts. Studies suggest that while the N-oxide form may exhibit reduced bioactivity compared to its parent alkaloid, it still possesses some degree of efficacy against insect herbivores . This reduction in activity is attributed to the structural modifications that occur during the formation of the N-oxide.

Toxicological Concerns

The toxicity profile of this compound raises concerns regarding its safety for human consumption and environmental exposure. The compound has been implicated in cases of liver damage when consumed in significant quantities through contaminated food sources or herbal preparations. Risk assessments conducted on various herbal products have highlighted the presence of this compound as a critical factor contributing to overall toxicity .

Occurrence in Natural Sources

This compound is commonly found in several plant species, particularly those used in traditional medicine. Research has identified significant levels of this compound in various herbs utilized in Traditional Chinese Medicine (TCM), such as Arnebia euchroma and Lithospermum erythrorhizon . A systematic study quantified the levels of this compound alongside other PAs, revealing concentrations ranging from 23.35 to 519.51 μg/g across different batches .

Table: Occurrence of this compound in Selected Plants

| Plant Species | Concentration (μg/g) | Reference |

|---|---|---|

| Arnebia euchroma | 341.56 - 519.51 | |

| Lithospermum erythrorhizon | 71.16 - 515.73 | |

| Chromolaena odorata | High levels detected |

Case Studies

Case Study 1: Hepatotoxicity Assessment

A detailed assessment was conducted on the hepatotoxic effects of Pyrrolizidine alkaloids including this compound using animal models. The study revealed that administration of these compounds led to elevated liver enzymes indicative of liver damage, reinforcing concerns about their safety .

Case Study 2: Antimicrobial Efficacy

In another case study focusing on antimicrobial efficacy, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that while effective at higher concentrations, the compound's use as an antimicrobial agent requires careful consideration due to its associated toxicity .

Propriétés

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-FVZLBROTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.